Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-5-8-13-7-4-10-15-14(13)9-6-11-18-15/h4,7,10,18H,5-6,8-9,11-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLYVLCHIXSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=C2CCCNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2490426-32-7
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.31 g/mol
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their catalytic activity.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cellular responses.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These results indicate a promising avenue for further research in cancer therapeutics.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results highlighted its significant activity against both Gram-positive and Gram-negative bacteria. -
Investigation of Anticancer Effects :
In a recent study published in Cancer Research, researchers explored the effects of this compound on breast and lung cancer cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Moderate antimicrobial | Different substitution on quinoline ring |
| Tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate | Low anticancer activity | Structural variations affecting reactivity |
This comparison highlights how structural modifications influence biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs from patent literature and commercial catalogs. Key distinctions include:
Structural Analogues from Patent Literature
The European patent application EP 4 219 465 A2 (2023) details compounds with dihydroisoquinoline and tetrahydroquinoline-derived frameworks. Notable examples include:
tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate (Step 2): Structure: Combines a dihydroisoquinoline core, hydroxypropyl linker, and benzamide-carbamate substituents. Synthesis: Synthesized via EDCI/HOBt-mediated coupling (71% yield) . Key difference: The dihydroisoquinoline ring (vs.
3-amino-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide (Step 3): Structure: Features a deprotected amine on the benzamide moiety. Synthesis: Boc deprotection with TFA achieved 94% yield, highlighting efficient amine liberation . Comparison: The absence of the Boc group contrasts with the target compound, underscoring the carbamate’s role in intermediate stabilization.
N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide (Step 4): Structure: Incorporates a tetrahydro-2H-pyran substituent via reductive amination. Synthesis: Lower yield (48.9%) reflects challenges in introducing bulky heterocycles . Functional implication: The pyran group may enhance solubility but complicates synthetic accessibility compared to the target compound’s simpler propyl-carbamate design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
